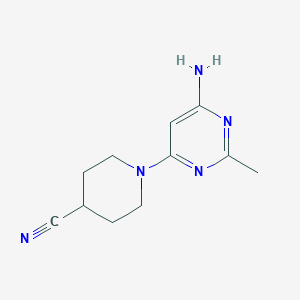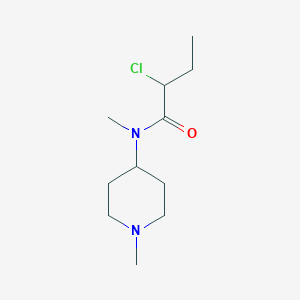
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide
Overview
Description
2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide, also known as 2C-MB, is a synthetic organic compound of the amide class. It is primarily used for research purposes, and is classed as a research chemical. It is a relatively new compound, having been first synthesized in the early 2000s. 2C-MB has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Methodologies : Various studies focus on the synthesis of butanamide derivatives and their precursors, demonstrating the interest in developing new synthetic routes for potential pharmaceuticals and materials. For example, the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide showcases the preparation of specific butanamide derivatives through multi-step reactions, highlighting the chemical reactivity and synthetic utility of these compounds (Zhou Yawen, 2004).
- Reactions with Amines : The reaction of N-(2,2-dichloro-1-cyanoethenyl)butanamide with aliphatic amines to form previously unknown oxazole derivatives points to the functionalization and application of butanamide compounds in synthesizing heterocyclic structures with potential biological activity (O. Shablykin, S. Chumachenko, V. Brovarets, 2021).
Biological Activities
- Anticonvulsant Properties : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives as hybrid anticonvulsants highlights the potential therapeutic applications of butanamide compounds in treating epilepsy and related disorders. These studies demonstrate the ability to synthesize compounds that combine chemical fragments of known antiepileptic drugs, potentially leading to the discovery of new medications (K. Kamiński et al., 2015).
- Inhibition of Biological Targets : The effectiveness of certain butanamide derivatives as α-amylase inhibitors illustrates the potential of these compounds in therapeutic applications, such as the treatment of diabetes or obesity by modulating enzymatic activity (N. Mathew et al., 2015).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : Studies on the synthesis of novel indole-based oxadiazole scaffolds with butanamide linkers for potential urease inhibition demonstrate the versatility of butanamide derivatives in creating molecules with significant biological activities. These compounds are evaluated for their inhibitory potential against enzymes, showcasing the integration of butanamide structures into bioactive heterocycles (M. Nazir et al., 2018).
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-4-10(12)11(15)14(3)9-5-7-13(2)8-6-9/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZMDUNYNKAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCN(CC1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


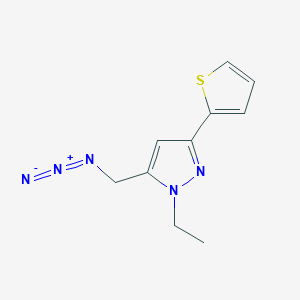
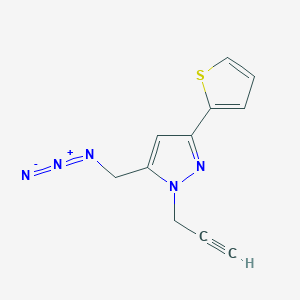
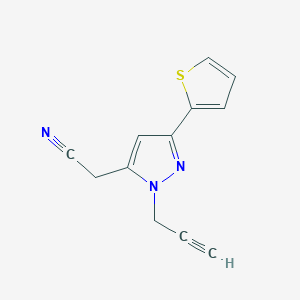
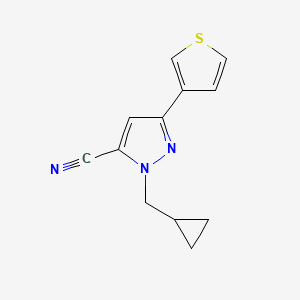
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
